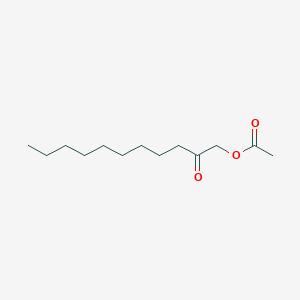
2-Undecanone, 1-(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecanone, 1-(acetyloxy)- is an organic compound with the molecular formula C13H24O3. It is a derivative of 2-undecanone, where an acetyl group is attached to the oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an insect repellent and has been studied for its potential in other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Undecanone, 1-(acetyloxy)- can be synthesized through several methods. One common method involves the acetylation of 2-undecanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Undecanone, 1-(acetyloxy)- often involves large-scale acetylation processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecanone, 1-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Undecanone, 1-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its insect repellent properties and potential effects on insect behavior.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the formulation of insect repellents and other consumer products.
Mécanisme D'action
The mechanism of action of 2-Undecanone, 1-(acetyloxy)- as an insect repellent involves its interaction with the olfactory receptors of insects. It acts as an olfactory agonist or antagonist, modulating the activity of odorant receptors and disrupting the insect’s ability to detect host odors. This disruption leads to a repellent effect, preventing insects from approaching treated surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Undecanone:
N,N-Diethyl-3-methylbenzamide (DEET): A common insect repellent with a different chemical structure but similar repellent properties.
Picaridin: Another insect repellent with a different chemical structure but similar mode of action.
Uniqueness
2-Undecanone, 1-(acetyloxy)- is unique due to its acetylated structure, which may enhance its repellent properties and stability compared to 2-undecanone. Its specific interactions with insect olfactory receptors also differentiate it from other repellents like DEET and picaridin.
Propriétés
Numéro CAS |
823179-63-1 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-oxoundecyl acetate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3 |
Clé InChI |
DFWCAGFOXUQRFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


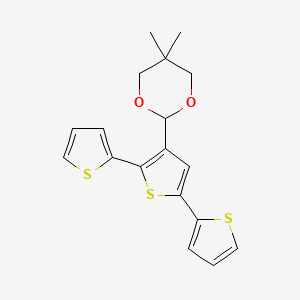
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)

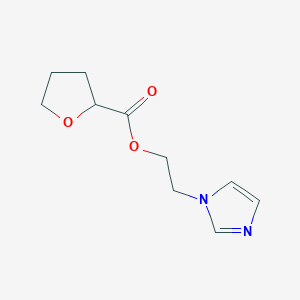
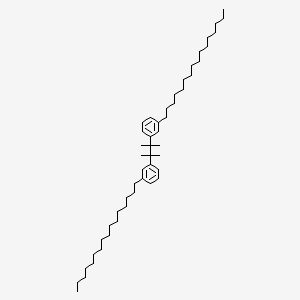
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
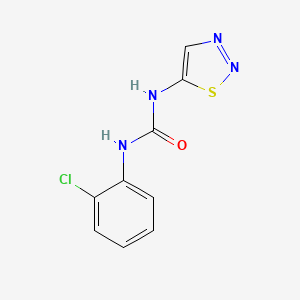
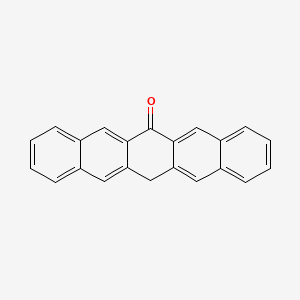
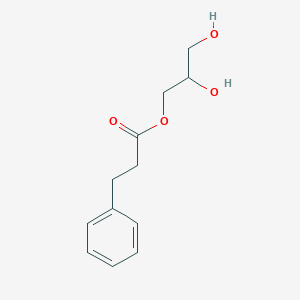
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)


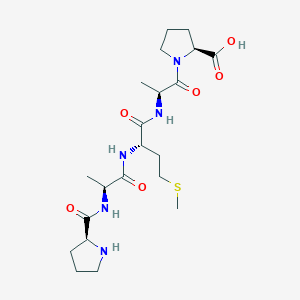
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
